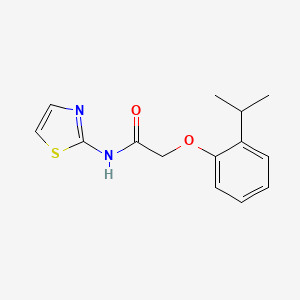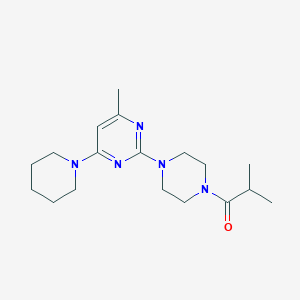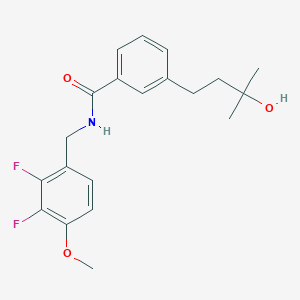![molecular formula C16H18N4O2S2 B5545508 N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5545508.png)
N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that often exhibit significant biological activity, making them of interest in pharmaceutical and chemical research. Compounds with similar structures, such as pyrazole and thiazole derivatives, are explored for their potential in various applications due to their unique chemical properties.
Synthesis Analysis
Synthesis of similar compounds involves multi-step chemical reactions, starting from basic organic or inorganic substrates to form the desired complex structures. For instance, Kumara et al. (2018) synthesized a novel pyrazole derivative through a series of reactions, including NMR, mass spectra, and X-ray diffraction studies, highlighting the complex nature of synthesizing these compounds (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is often determined using spectroscopic methods and crystallography. For example, Köysal et al. (2005) detailed the structure of N-substituted pyrazoline derivatives, emphasizing the importance of understanding the spatial arrangement of atoms for predicting chemical behavior and reactivity (Köysal et al., 2005).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds depend significantly on their functional groups and molecular structure. Research by Martins et al. (2002) on isoxazole-carboxamides synthesis demonstrates the diversity of reactions these compounds can undergo, including nucleophilic substitution and cyclization, to yield various derivatives with distinct properties (Martins et al., 2002).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. Chakraborty et al. (2007) synthesized a piroxicam derivative and analyzed its X-ray powder structure, revealing insights into its crystalline form and intermolecular interactions (Chakraborty et al., 2007).
Chemical Properties Analysis
Chemical properties, such as reactivity, stability, and interaction with biological targets, are determined by the compound's functional groups and molecular framework. Allan et al. (2009) explored N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors, illustrating how modifications in the compound's structure can impact its biological activity (Allan et al., 2009).
Applications De Recherche Scientifique
Pharmacological Efficacy and Metabolism
Disposition and Metabolism of Novel Compounds
Studies often focus on the disposition and metabolism of novel compounds, such as orexin 1 and 2 receptor antagonists under development for insomnia treatment. These studies involve detailed analysis of how drugs are metabolized in the human body, including their elimination pathways, half-life, and principal circulating components (Renzulli et al., 2011). This type of research is critical for understanding the pharmacokinetic profile of new therapeutic agents and their metabolites, informing dosage and administration strategies.
Chemical Synthesis and Evaluation
Design and Synthesis of Novel Compounds
The design and synthesis of new compounds with potential therapeutic effects, followed by pharmacological screening, is a common application in scientific research. Compounds like 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol are evaluated for their anxiolytic-like effects through various tests. This research involves synthesizing new chemical entities and assessing their pharmacological activity, safety, and efficacy in preclinical models (Brito et al., 2017).
Toxicological Studies
Investigation of Environmental Exposures
Research also extends to the investigation of environmental exposures to various compounds, including their potential toxic effects and metabolic byproducts. Studies may focus on the presence of specific metabolites in biological samples, indicating exposure to environmental pollutants or chemicals with potential health impacts (Babina et al., 2012).
Neuropharmacology and Brain Imaging
Brain Imaging and Neuropharmacological Studies
Compounds labeled with isotopes, such as carbon-11, are utilized in PET imaging to study brain receptors, neuropharmacology, and the pathophysiology of neurological disorders. These studies offer insights into the distribution and density of specific receptors in the human brain, contributing to our understanding of diseases like Alzheimer's and the pharmacological effects of potential treatments (Pike et al., 1995).
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-N-[(1-methylpyrazol-4-yl)methyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-19-9-12(8-17-19)10-20(5-6-22-2)16(21)13-11-24-15(18-13)14-4-3-7-23-14/h3-4,7-9,11H,5-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUOSVILKQVYSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(CCOC)C(=O)C2=CSC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole](/img/structure/B5545432.png)


![(1S*,5R*)-6-(1H-indol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545467.png)
![(3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5545472.png)
![N-methyl-4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545477.png)
![3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol](/img/structure/B5545483.png)

![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)isonicotinamide](/img/structure/B5545504.png)
![1-amino-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5545521.png)
![N-[(3-methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5545530.png)

![(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5545543.png)
